molecular formula C7H12ClF2N B2958235 (1R,2S)-2-(3,3-Difluorocyclobutyl)cyclopropan-1-amine;hydrochloride CAS No. 2550996-54-6

(1R,2S)-2-(3,3-Difluorocyclobutyl)cyclopropan-1-amine;hydrochloride

Cat. No. B2958235
CAS RN: 2550996-54-6
M. Wt: 183.63
InChI Key: PURHVMUOCICGDZ-RIHPBJNCSA-N
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Description

(1R,2S)-2-(3,3-Difluorocyclobutyl)cyclopropan-1-amine;hydrochloride is a chemical compound that has been studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of (1R,2S)-2-(3,3-Difluorocyclobutyl)cyclopropan-1-amine;hydrochloride involves the inhibition of the enzyme monoamine oxidase. This enzyme is responsible for the breakdown of neurotransmitters such as serotonin and dopamine in the brain. By inhibiting this enzyme, (1R,2S)-2-(3,3-Difluorocyclobutyl)cyclopropan-1-amine;hydrochloride increases the levels of these neurotransmitters in the brain, which can have a positive effect on mood and behavior.
Biochemical and Physiological Effects:
Studies have shown that (1R,2S)-2-(3,3-Difluorocyclobutyl)cyclopropan-1-amine;hydrochloride has a number of biochemical and physiological effects. It has been found to increase the levels of serotonin and dopamine in the brain, which can have a positive effect on mood and behavior. It has also been found to reduce the levels of stress hormones, such as cortisol, which can have a positive effect on overall health and wellbeing.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (1R,2S)-2-(3,3-Difluorocyclobutyl)cyclopropan-1-amine;hydrochloride in lab experiments is its potency as an inhibitor of monoamine oxidase. This makes it a useful tool for studying the role of this enzyme in various biological processes. However, one limitation of using this compound is that it can be toxic at high doses, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of (1R,2S)-2-(3,3-Difluorocyclobutyl)cyclopropan-1-amine;hydrochloride. One area of research could be the development of more selective inhibitors of monoamine oxidase that have fewer side effects. Another area of research could be the study of the long-term effects of (1R,2S)-2-(3,3-Difluorocyclobutyl)cyclopropan-1-amine;hydrochloride on the brain and behavior. Finally, the potential therapeutic applications of this compound for the treatment of various neurological disorders could be explored further.

Synthesis Methods

The synthesis of (1R,2S)-2-(3,3-Difluorocyclobutyl)cyclopropan-1-amine;hydrochloride involves several steps. The first step involves the preparation of (1R,2S)-2-(3,3-difluorocyclobutyl)cyclopropan-1-amine, which is then reacted with hydrochloric acid to produce the hydrochloride salt. The synthesis method has been optimized to produce high yields of the compound.

Scientific Research Applications

(1R,2S)-2-(3,3-Difluorocyclobutyl)cyclopropan-1-amine;hydrochloride has been studied for its potential applications in scientific research. It has been found to be a potent inhibitor of a specific enzyme that is involved in the regulation of neurotransmitters in the brain. This makes it a promising candidate for the treatment of various neurological disorders, such as depression and anxiety.

properties

IUPAC Name

(1R,2S)-2-(3,3-difluorocyclobutyl)cyclopropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2N.ClH/c8-7(9)2-4(3-7)5-1-6(5)10;/h4-6H,1-3,10H2;1H/t5-,6+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PURHVMUOCICGDZ-RIHPBJNCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2CC(C2)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1N)C2CC(C2)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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